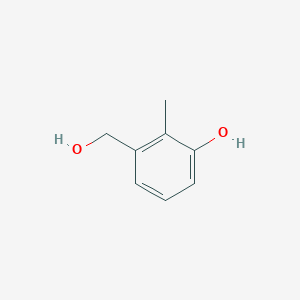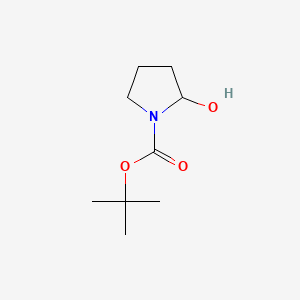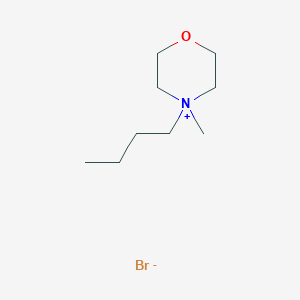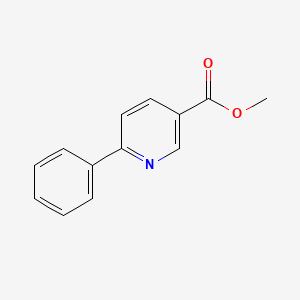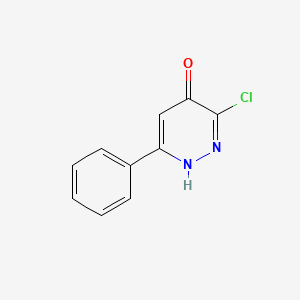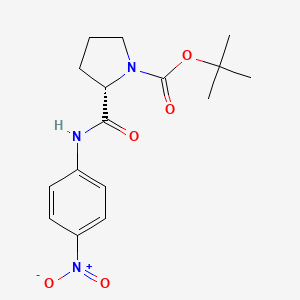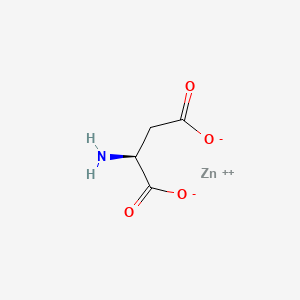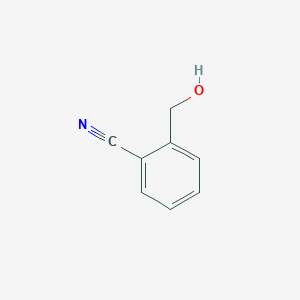
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde
Overview
Description
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as syringaldehyde and is derived from lignin, which is a complex organic polymer found in the cell walls of plants. Syringaldehyde has been found to have various biochemical and physiological effects, making it a valuable tool in scientific research.
Mechanism Of Action
The mechanism of action of syringaldehyde is not fully understood. However, it has been found to inhibit the growth of microorganisms by disrupting their cell membranes. Syringaldehyde has also been found to have antioxidant properties, which may contribute to its antimicrobial activity.
Biochemical And Physiological Effects
Syringaldehyde has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Escherichia coli and Staphylococcus aureus. Syringaldehyde has also been found to have antifungal properties, inhibiting the growth of Candida albicans. Additionally, syringaldehyde has been found to have antiviral properties, inhibiting the replication of the herpes simplex virus.
Advantages And Limitations For Lab Experiments
One of the main advantages of using syringaldehyde in lab experiments is its antimicrobial properties. This makes it a valuable tool in the development of new drugs to combat infections. However, one of the limitations of using syringaldehyde is its potential toxicity. Syringaldehyde has been found to be cytotoxic to human cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of syringaldehyde in scientific research. One area of interest is the development of new drugs to combat antibiotic-resistant bacteria. Syringaldehyde has been found to be effective against several types of bacteria, including those that are resistant to antibiotics. Additionally, syringaldehyde has been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies. Finally, the use of syringaldehyde in nanotechnology has also been explored, with potential applications in drug delivery and imaging.
Scientific Research Applications
Syringaldehyde has been widely used in scientific research due to its unique properties. One of the most significant applications of syringaldehyde is in the development of new drugs. Syringaldehyde has been found to have antimicrobial, antifungal, and antiviral properties, making it a valuable tool in the development of new drugs to combat infections.
properties
IUPAC Name |
7-hydroxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORPNYJRVGCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512443 | |
| Record name | 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde | |
CAS RN |
81805-98-3 | |
| Record name | 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81805-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



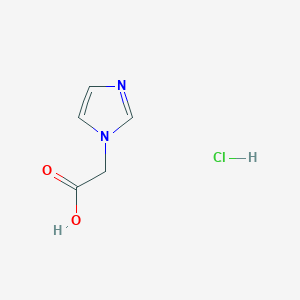
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B1590339.png)

